molecular formula C22H26N2O B1670366 N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide CAS No. 343263-95-6

N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide

Cat. No. B1670366
M. Wt: 334.5 g/mol
InChI Key: WQQBIBNCSCLVDX-UHFFFAOYSA-N
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Description

“N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide” is a member of indoles . It has a molecular formula of C22H26N2O and a molecular weight of 334.5 g/mol . The IUPAC name for this compound is N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide” includes an indole and phenyl ring systems . The compound has a computed XLogP3-AA value of 4.9, indicating its lipophilicity . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor .


Chemical Reactions Analysis

The reaction scheme was designed into two pathways where, first pathway involved The reaction of 3 with substituted aromatic aldehydes (4a-o) in methanol with few drops of glacial acetic acid to generate 2- (1H-Indol-3-yl)-N’- [ (un)substitutedphenylmethylidene]acetohydrazides (5a-o) and in second pathway 3 was reacted with acyl halides (6a-e) in basic aqueous medium (pH 9-10) to afford 2- (1H-Indol-3-yl)-N’- [ (un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides (7a-e) .


Physical And Chemical Properties Analysis

“N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide” has a molecular weight of 334.5 g/mol . It has a computed XLogP3-AA value of 4.9, indicating its lipophilicity . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 8 rotatable bonds .

properties

IUPAC Name

N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-2-3-13-22(25)23-15-14-19-18-11-7-8-12-20(18)24-21(19)16-17-9-5-4-6-10-17/h4-12,24H,2-3,13-16H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOIPCLEKCEANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392749
Record name DH97
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide

CAS RN

343263-95-6
Record name DH97
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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